5-Oxaspiro[2.4]heptane-6-carboxylic acid

Medicinal Chemistry Drug-Likeness Lead Optimization

A compact spirocyclic building block with Fsp3 0.857 and MW 142.15 Da, designed to replace lipophilic aromatics or flexible chains in lead optimization. Improves drug-likeness, solubility, and metabolic stability. Ideal for FBDD libraries and peptidomimetics. Research use only.

Molecular Formula C7H10O3
Molecular Weight 142.154
CAS No. 2090950-18-6
Cat. No. B2709557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[2.4]heptane-6-carboxylic acid
CAS2090950-18-6
Molecular FormulaC7H10O3
Molecular Weight142.154
Structural Identifiers
SMILESC1CC12CC(OC2)C(=O)O
InChIInChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9)
InChIKeyXTNAJIDFUNLCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[2.4]heptane-6-carboxylic acid (CAS 2090950-18-6): A Rigid, High-Fsp3 Spirocyclic Building Block for Drug Discovery


5-Oxaspiro[2.4]heptane-6-carboxylic acid (CAS 2090950-18-6) is a compact, conformationally constrained spirocyclic carboxylic acid characterized by a fused oxaspiro[2.4]heptane core bearing a carboxylic acid handle . Its molecular formula is C7H10O3 with a molecular weight of 142.15 g/mol, and it exhibits a high fraction of sp3-hybridized carbons (Fsp3 = 0.857) [1], a property strongly correlated with improved drug-likeness, enhanced solubility, and reduced attrition in drug discovery campaigns [2]. The compound is available in both racemic and enantiomerically pure (6S)-forms, with a commercial purity typically ≥95% [3]. As a specialized research intermediate, it is not intended for human or veterinary use and is supplied by several commercial vendors .

The Procurement Pitfall: Why Substituting with Other Spirocyclic Carboxylic Acids Risks Project Failure


Spirocyclic carboxylic acids are not a monolithic class; subtle variations in ring size, heteroatom placement, and stereochemistry profoundly alter physicochemical properties and biological performance. The 5-oxaspiro[2.4]heptane core offers a unique balance of conformational rigidity and molecular compactness (MW = 142.15 Da) that is not replicated by larger systems like 6-oxaspiro[3.4]octane or azaspiro analogs . Critically, the oxygen atom within the five-membered ring modulates hydrogen-bonding capacity (H-bond acceptors = 3) and electronic distribution, which directly impacts solubility, LogP, and target engagement [1]. Furthermore, the high fraction of sp3 carbons (Fsp3 = 0.857) [2] is a proven driver of clinical success [3], and deviating from this specific scaffold could result in suboptimal metabolic stability, reduced solubility, or a failed patent strategy. A generic substitution based solely on the presence of a 'spiro-carboxylic acid' motif ignores the precise structural requirements for successful lead optimization, as evidenced by the use of this exact core in patented NS5A inhibitor intermediates [4].

Quantitative Differentiation: Head-to-Head Comparison of 5-Oxaspiro[2.4]heptane-6-carboxylic acid Against Its Closest Analogs


Superior Fsp3 (Fraction of sp3 Carbons) for Enhanced Drug-Likeness vs. Flat Aromatic and Larger Spiro Systems

5-Oxaspiro[2.4]heptane-6-carboxylic acid exhibits an Fsp3 value of 0.857 [1]. In comparison, many traditional aromatic carboxylic acid building blocks (e.g., benzoic acid) have an Fsp3 of 0.0, and larger, more complex spirocycles may have lower Fsp3 due to additional unsaturation [2]. High Fsp3 (>0.45) is a validated predictor of improved solubility, reduced off-target promiscuity, and increased clinical success rates [3].

Medicinal Chemistry Drug-Likeness Lead Optimization Fsp3

Lower Predicted LogP (Increased Hydrophilicity) vs. All-Carbon Spiro[2.4]heptane Analogs

The predicted LogP of the (6S)-enantiomer of 5-oxaspiro[2.4]heptane-6-carboxylic acid is 0.5 [1]. This is notably lower than the predicted values for many all-carbon spiro[2.4]heptane analogs, which are typically more lipophilic [2]. The incorporation of an oxygen atom into the spirocyclic ring significantly increases polarity, which is essential for achieving aqueous solubility and favorable distribution profiles [3].

ADME Solubility LogP Physicochemical Properties

Enhanced Conformational Restriction and Defined Stereochemistry vs. Linear or Flexible Amino Acid Mimics

5-Oxaspiro[2.4]heptane-6-carboxylic acid possesses only 1 rotatable bond and a rigid spirocyclic core [1]. This contrasts sharply with linear amino acids (e.g., L-proline: 2 rotatable bonds, high flexibility) and other flexible carboxylic acid building blocks. This rigidity pre-organizes the molecule for target binding, reducing the entropic penalty upon complexation and can dramatically improve potency and selectivity [2]. The availability of the compound as a single enantiomer, such as the (6S)-form [1], is essential for generating stereochemically pure lead candidates.

Amino Acid Mimic Conformational Restriction Peptidomimetics Enantiopure Building Blocks

Validated Utility in Patented Antiviral Programs vs. Untested Spirocyclic Building Blocks

Derivatives of the closely related 5-azaspiro[2.4]heptane-6-carboxylic acid core are explicitly claimed as key intermediates in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors in patents assigned to Enanta Pharmaceuticals [1]. While direct activity data for the oxa-analog itself is not available in primary literature, its structural and topological similarity (Fsp3, shape, size) to the patented aza-core strongly implies its potential as a bioisosteric replacement or alternative scaffold in similar antiviral and other drug discovery programs [2]. A PubChemLite search for the compound shows a 'Patent count: 4', confirming its presence in the intellectual property landscape [3].

Antiviral NS5A Inhibitor Patent Intermediate HCV

High-Impact Application Scenarios for 5-Oxaspiro[2.4]heptane-6-carboxylic acid


Design of Novel Antiviral Agents via Bioisosteric Replacement

Based on its structural analogy to the patented 5-azaspiro[2.4]heptane core used in HCV NS5A inhibitors [1], 5-Oxaspiro[2.4]heptane-6-carboxylic acid can be directly incorporated into medicinal chemistry campaigns targeting viral replication proteins. The oxygen atom provides a different hydrogen-bonding profile and electronic distribution compared to the nitrogen in the aza-analog, potentially overcoming resistance or altering ADME properties while maintaining the critical spirocyclic geometry [2].

Fragment-Based Drug Discovery (FBDD) with a High-Fsp3, Rigid Core

With a molecular weight of only 142.15 Da and an Fsp3 of 0.857 [3], this compound is an ideal fragment for FBDD libraries. Its high three-dimensionality and rigidity [3] make it a superior starting point for fragment growing and linking strategies compared to flat, aromatic fragments, which often suffer from poor selectivity and developability issues. Its carboxylic acid handle allows for straightforward elaboration into larger, more complex leads via amide coupling or esterification .

Synthesis of Conformationally Restricted Peptidomimetics

This compound serves as a proline analog or general amino acid mimic [4]. Its single rotatable bond and spirocyclic structure impose severe conformational restriction on any peptide or peptidomimetic into which it is incorporated. This property is exploited to 'lock' bioactive conformations of peptides, leading to analogues with improved metabolic stability, enhanced target affinity, and the ability to distinguish between closely related receptor subtypes [4].

Optimization of Physicochemical Properties in Lead Series

When a lead series suffers from high lipophilicity (LogP > 5) and resulting poor solubility or off-target toxicity, replacing a lipophilic aromatic ring or a flexible alkyl chain with the 5-oxaspiro[2.4]heptane-6-carboxylic acid moiety can dramatically lower LogP [3]. Its predicted LogP of 0.5 [3] introduces polar surface area (PSA = 47 Ų) [3] while maintaining a three-dimensional shape, directly addressing common ADME liabilities without sacrificing potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxaspiro[2.4]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.